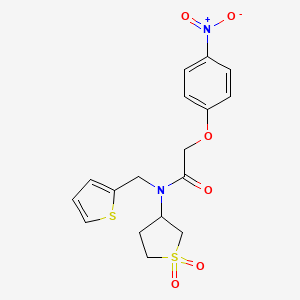
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-nitrophenoxy)-N-(thiophen-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-nitrophenoxy)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C17H18N2O6S2 and its molecular weight is 410.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research has demonstrated the development of chemical entities like 2-(substituted phenoxy) acetamide derivatives, aiming at potential anticancer, anti-inflammatory, and analgesic agents. Compounds with halogens on the aromatic ring have shown favorable anticancer and anti-inflammatory activities. Specifically, a compound with the structure N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide was highlighted for its significant anticancer, anti-inflammatory, and analgesic activities, suggesting its potential as a therapeutic agent (Rani, Pal, Hegde, & Hashim, 2014).
Bioactive Nitrosylated and Nitrated Derivatives
Another study focused on bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their derived oligomers, investigating an alternative pathway to 2-amidophenol-derived phytotoxic metabolites. The research explored the bioactivity of these compounds, including their glucoside derivatives as detoxification products, and their potential in eliciting alterations in the expression profile of genes related to plant defense mechanisms (Girel et al., 2022).
Antioxidant and Anti-inflammatory Compounds
The synthesis and evaluation of novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides for their anti-inflammatory and antioxidant activities have also been documented. Certain derivatives exhibited both potent antioxidant and anti-inflammatory effects, suggesting their dual therapeutic potential (Koppireddi et al., 2013).
Flavouring Substance Evaluation
A specific study evaluated the safety of a flavouring substance structurally related to the chemical , providing insights into its potential use in food applications without safety concerns at estimated dietary exposure levels (Younes et al., 2018).
Synthesis and Characterization
Research has also been conducted on the synthesis and characterization of related compounds, focusing on their potential applications in the development of new therapeutic agents or materials with specific functionalities. For example, the synthesis and toxicity profile evaluations of some new N,N-diphenyl amine derivatives demonstrated significant analgesic and anti-inflammatory activities, underscoring the potential of these compounds in pain and inflammation management (Kumar & Mishra, 2020).
Propriétés
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(4-nitrophenoxy)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S2/c20-17(11-25-15-5-3-13(4-6-15)19(21)22)18(10-16-2-1-8-26-16)14-7-9-27(23,24)12-14/h1-6,8,14H,7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFMRDXOIQTZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-(2-methoxy-4-azatricyclo[4.2.1.03,7]nonan-4-yl)propan-1-one](/img/structure/B2626083.png)
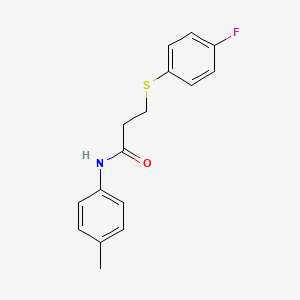
![(E)-methyl 2-((4-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2626092.png)
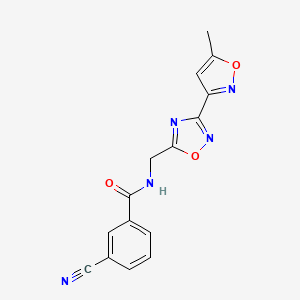
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(3,5-dimethylphenyl)formamido]acetate](/img/structure/B2626096.png)
![4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]-N-propylbenzamide](/img/structure/B2626097.png)

![(Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2626099.png)
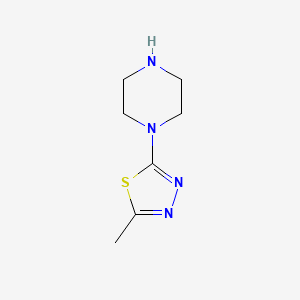
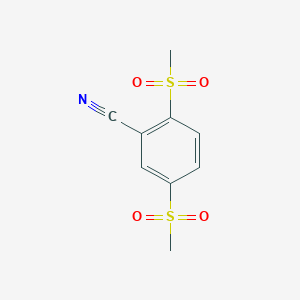
![N-benzyl-3-[(4-bromophenyl)sulfonyl]-N-methyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2626102.png)
![N-(4-chlorophenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2626103.png)
